N-(1-Cyanocyclopropyl)-6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-B]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-11-7-13(16(23)21-17(10-18)4-5-17)14-8-19-22(15(14)20-11)9-12-3-2-6-24-12/h2-3,6-8H,4-5,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBBDLGOHPFSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)CC3=CC=CS3)C(=O)NC4(CC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(1-Cyanocyclopropyl)-6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-B]pyridine-4-carboxamide is Pantothenate Synthetase from Mycobacterium tuberculosis (MTBPS). This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate Synthetase, by binding to it. This binding likely inhibits the normal function of the enzyme, disrupting the biosynthesis of pantothenate and, consequently, coenzyme A
Biochemical Pathways
The affected pathway is the pantothenate and coenzyme A biosynthesis pathway. By inhibiting Pantothenate Synthetase, the compound disrupts the production of pantothenate, a precursor for coenzyme A. This disruption can have downstream effects on various metabolic processes that rely on coenzyme A, potentially leading to the death of the bacterium.
Biological Activity
N-(1-Cyanocyclopropyl)-6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-B]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly in cancer therapy. Pyrazolo[3,4-B]pyridine derivatives have been noted for their ability to inhibit key signaling pathways involved in tumor proliferation and survival. Specifically, they may act as inhibitors of the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-B]pyridine derivatives. The compound was evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance, in vitro assays showed that it inhibited the growth of MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells at specific concentrations .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MDA-MB-231 | 29.1 | Significant growth inhibition observed |
| HeLa | 15.3 | Effective at lower concentrations |
| Other Cell Lines | Varies | Further studies needed for comprehensive profiling |
Mechanistic Studies
Mechanistic investigations have revealed that the compound may inhibit the activation of critical proteins involved in cancer cell signaling pathways, including Akt and Erk1/2. These findings suggest that this compound could serve as a lead compound for developing targeted cancer therapies .
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of pyrazolo[3,4-B]pyridine derivatives:
- Synthesis and Evaluation : A study synthesized a series of pyrazolo[3,4-B]pyridine derivatives and assessed their biological activity against various cancer cell lines. The results indicated promising anticancer properties with some derivatives outperforming established chemotherapeutics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications on the thiophene ring and cyanocyclopropyl group significantly affect the biological activity. This highlights the importance of structural optimization in enhancing therapeutic efficacy .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(1-Cyanocyclopropyl)-6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-B]pyridine-4-carboxamide is C17H15N5OS, with a molecular weight of 337.4 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Antitubercular Activity
One of the primary applications of this compound is its potential as an antitubercular agent. Research indicates that it targets Pantothenate Synthetase from Mycobacterium tuberculosis, which is crucial for the biosynthesis of coenzyme A. By inhibiting this enzyme, the compound demonstrates promising activity against tuberculosis, particularly in drug-resistant strains .
Cancer Therapy
The pyrazolo[3,4-b]pyridine scaffold has been explored for its role in cancer treatment. Compounds with similar structures have been identified as Tropomyosin Receptor Kinase (TRK) inhibitors. These receptors are implicated in various cancers due to their role in cell proliferation and differentiation. Preliminary studies suggest that derivatives of this compound may exhibit selective inhibition against specific cancer cell lines, indicating a pathway for further development in oncology .
Synthetic Strategies
Recent advancements have focused on synthesizing various derivatives of pyrazolo[3,4-b]pyridine to enhance biological activity and selectivity. Methods such as trifluoroacetic acid-catalyzed condensation have been employed to create a library of compounds with diverse substituents that can be screened for specific biological activities .
Case Studies and Research Findings
Q & A
Q. What are the critical steps in synthesizing N-(1-Cyanocyclopropyl)-6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-B]pyridine-4-carboxamide?
- Methodological Answer : The synthesis typically involves three stages: (i) Preparation of the pyrazolo[3,4-b]pyridine core via cyclocondensation of substituted hydrazines and cyanoacetates under reflux conditions. (ii) Thiophene-2-ylmethyl group introduction via nucleophilic substitution or coupling reactions (e.g., using thiophen-2-ylmethanol and a base). (iii) Cyanocyclopropyl carboxamide formation via amide coupling with 1-cyanocyclopropanecarboxylic acid derivatives, using coupling agents like EDCI/HOBt .
- Key Monitoring : Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to ensure purity >95% .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., thiophene methylene protons at δ 4.5–5.0 ppm) and carbon backbone.
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and cyanocyclopropyl C≡N stretch (~2200 cm⁻¹).
- HRMS (ESI) : Validates molecular formula (e.g., [M+H]+ calculated for C21H18N5OS: 412.1234; observed: 412.1236) .
Q. How is preliminary biological activity assessed for this compound?
- Methodological Answer : Initial screening uses in vitro assays:
- Kinase Inhibition : ATP-competitive binding assays (e.g., against JAK2 or Aurora kinases) with IC50 determination.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HepG2) to evaluate GI50 values .
Advanced Research Questions
Q. How do structural modifications to the pyrazolo[3,4-b]pyridine scaffold influence target selectivity?
- Methodological Answer :
- SAR Studies : Replace the thiophen-2-ylmethyl group with furan or benzyl analogs to assess changes in binding affinity.
- Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals steric/electronic effects of substituents like the cyanocyclopropyl group.
- Data Insight : Similar compounds show 10–100x selectivity shifts when substituting the pyridine C-6 methyl group with bulkier alkyl chains .
Q. What computational strategies optimize reaction conditions for regioselective synthesis?
- Methodological Answer :
- DFT Calculations : Predict activation energies for competing pathways (e.g., N- vs. O-alkylation during thiophene coupling).
- Solvent Screening : Use COSMO-RS models to identify solvents (e.g., DMF vs. THF) that favor desired regiochemistry.
- Case Study : Optimized conditions (60°C, DMF, K2CO3) achieved >85% yield in analogous pyrazolo[3,4-b]pyridine syntheses .
Q. How can contradictory biological data (e.g., variable IC50 values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like ATP concentration (kinase assays) or serum content (cell-based assays).
- Metabolic Stability : Test compound stability in liver microsomes to rule out false positives from degradation products.
- Orthogonal Validation : Cross-verify using SPR (surface plasmon resonance) for direct binding kinetics .
Q. What strategies mitigate solubility challenges during in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEGylated groups at the carboxamide nitrogen to enhance aqueous solubility.
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes (e.g., Captisol®) to improve bioavailability.
- PK/PD Correlation : Monitor plasma concentration vs. efficacy in rodent models to validate dosing regimens .
Key Research Gaps
- Mechanistic Elucidation : The role of the cyanocyclopropyl group in modulating off-target effects remains unclear.
- In Vivo Efficacy : Limited data on blood-brain barrier penetration for CNS applications.
- Synthetic Scalability : Multi-step synthesis requires optimization for gram-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
